molecular formula C9H14ClN3OS B2577823 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine CAS No. 1210287-28-7

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine

Cat. No.: B2577823
CAS No.: 1210287-28-7
M. Wt: 247.74
InChI Key: WFCPFRCXTJZDAM-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is a synthetic compound of interest in medicinal chemistry and chemical biology research, incorporating the privileged 1,2,3-thiadiazole scaffold. The 1,2,3-thiadiazole ring system is a significant structure in the development of bioactive molecules and has been identified as a key moiety in various therapeutic agents and investigational compounds . Derivatives of this heterocycle have been explored for a wide spectrum of biological activities, largely due to the unique electronic properties conferred by the ring's structure. Researchers investigate such compounds primarily as core structural elements in the design and optimization of new pharmacologically active candidates . The specific substitution pattern of this compound, featuring a 5-chloro-thiadiazole core linked to a 2,5-dimethylmorpholine group, presents a versatile chemical handle for further synthetic modification, making it a valuable intermediate for constructing diverse compound libraries for biological screening.

Properties

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCPFRCXTJZDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2,5-dimethylmorpholine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Interactions

The compound exhibits significant interactions with various enzymes and proteins due to its thiadiazole structure. It has been observed to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. This inhibition can disrupt cellular signaling pathways that are vital for cancer cell growth and survival.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often possess antimicrobial properties. The compound's structural characteristics allow it to penetrate cellular membranes effectively, leading to potential applications in developing new antimicrobial agents against resistant bacterial strains .

Anticancer Potential

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the inhibition of Hsp90 by this compound may lead to the destabilization of oncogenic proteins, thereby inducing apoptosis in cancer cells . Its unique combination of functional groups makes it a promising candidate for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with specific biological targets. These studies help elucidate its mechanism of action and can guide the design of more potent derivatives .

Case Studies

Study ReferenceFocusFindings
Inhibition of Hsp90Demonstrated that the compound binds to the ATP-binding pocket of Hsp90, inhibiting its function and affecting cancer cell viability.
Antimicrobial ScreeningEvaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results indicating potential for drug development.
Anticancer ActivityExplored cytotoxic effects on breast cancer cell lines; indicated significant apoptotic activity linked to compound exposure.

Synthesis and Production

The synthesis of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine typically involves the reaction between 5-chloro-1,2,3-thiadiazole-4-carbaldehyde and 2,5-dimethylmorpholine under reflux conditions using organic solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Compound B : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Feature Target Compound Compound A/B ()
Core Structure Morpholine + thiadiazole Thiazole + pyrazole + triazole
Substituents 2,5-dimethyl; 5-Cl-thiadiazole Fluorophenyl; methyl-triazole
Symmetry Not explicitly stated Triclinic, P 1̄
Molecular Planarity Likely planar (thiadiazole) Mostly planar (except 1 fluorophenyl group)
Biological Target HRP-2 PWWP domain Undisclosed (structural study only)
Synthesis Yield Not reported High yields (>80%)
Key Observations:
  • Structural Diversity : The target compound’s morpholine-thiadiazole hybrid contrasts with Compounds A/B’s thiazole-pyrazole-triazole framework. The latter’s fluorophenyl groups introduce distinct electronic effects compared to the chloro-thiadiazole group.
  • Crystallography : Both the target compound and Compounds A/B were analyzed via single-crystal diffraction (SHELX software ), ensuring high-resolution structural validation.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The morpholine ring may improve aqueous solubility relative to Compounds A/B’s aromatic systems.
  • Stability : Thiadiazoles are prone to hydrolysis, whereas thiazoles (as in A/B) are generally more stable, implying divergent metabolic pathways.

Crystallographic Techniques and Software

Both the target compound and Compounds A/B relied on SHELXL for refinement and WinGX/ORTEP for visualization . The high-resolution data (1.57 Å) for the target compound underscores its structural precision, comparable to the triclinic systems of Compounds A/B .

Biological Activity

The compound 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is a member of the morpholine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃ClN₄OS
  • Molecular Weight : 232.74 g/mol
  • CAS Number : Not specifically listed but related to thiadiazol derivatives.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:

Antibacterial Activity

Studies have shown that compounds containing thiadiazole moieties can possess significant antibacterial properties. For instance:

  • Thiadiazole derivatives have been reported to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic pathways .
CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
S. aureus32 µg/mL

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal activity. The compound's mechanism may involve the inhibition of fungal cell membrane synthesis:

  • Research indicates that certain thiadiazoles can effectively inhibit Candida species growth at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies:

  • In vitro assays on lung cancer cell lines (A549 and HCC827) showed promising results with IC₅₀ values ranging from 2 to 6 µM for derivatives similar to this compound .
Cell LineIC₅₀ Value (µM)Effect Observed
A5492.12Significant cytotoxicity
HCC8275.13Moderate cytotoxicity

The biological activity of this compound is believed to stem from its ability to interfere with key cellular processes:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may inhibit enzymes critical for bacterial and fungal survival.
  • Disruption of Membrane Integrity : Thiadiazole derivatives can disrupt lipid bilayers in microbial cells.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Case Studies

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives:

  • A study published in Pharmaceutical Research evaluated a series of thiadiazole-morpholine hybrids and found enhanced antibacterial activity compared to their parent compounds .
  • Another investigation into the structure–activity relationship (SAR) highlighted modifications that increased anticancer efficacy while reducing toxicity to normal cells .

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